molecular formula C13H9F3O B6340724 5-Phenyl-3-trifluoromethylphenol CAS No. 1214380-76-3

5-Phenyl-3-trifluoromethylphenol

Cat. No.: B6340724
CAS No.: 1214380-76-3
M. Wt: 238.20 g/mol
InChI Key: TVCOGQUEBQFGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-3-trifluoromethylphenol is a fluorinated phenolic compound offered for research and development purposes. Compounds within the trifluoromethylphenol chemical class are of significant interest in medicinal chemistry and materials science due to the unique properties imparted by the fluorine atoms and aromatic systems. In pharmaceutical research, structurally similar bis(trifluoromethyl)phenyl derivatives have demonstrated promising activity as nonsteroidal inhibitors of steroid 5α-reductase (SRD5A1), a key enzyme in the pathogenesis of androgenetic alopecia and other androgen-related conditions . These compounds often function by integrating into the enzyme's catalytic pocket, where the trifluoromethyl groups enhance hydrophobic and halogen bonding interactions with key residues, thereby improving binding affinity and inhibitory potency . The presence of the lipophilic trifluoromethyl group is a strategic feature in rational drug design, known to improve metabolic stability and membrane permeability . Concurrently, in the field of materials science, trifluoromethylphenol derivatives serve as critical precursors for synthesizing high-performance polymers . These polymers are engineered for use as intrinsic low-dielectric constant (low-k) materials, which are essential for minimizing signal delay and loss in high-frequency communication technologies, such as 5G mobile networks and advanced automotive radar systems . The incorporation of trifluoromethyl groups effectively reduces the molecular polarity and polarizability of the material, leading to ultra-low dielectric constants and dissipation factors, while also conferring excellent hydrophobicity and thermal stability . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate personal protective equipment, in accordance with all applicable safety regulations.

Properties

IUPAC Name

3-phenyl-5-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-13(15,16)11-6-10(7-12(17)8-11)9-4-2-1-3-5-9/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCOGQUEBQFGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673498
Record name 5-(Trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214380-76-3
Record name 5-(Trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-Trifluoromethylphenyl Benzyl Ether

The process begins with the reaction of 3-chloro- or 3-bromo-trifluoromethylbenzene with sodium benzylate (generated from benzyl alcohol and sodium hydride) in a polar aprotic solvent such as N,N-dimethylacetamide (DMA). This step yields 3-trifluoromethylphenyl benzyl ether, a stable intermediate that prevents premature oxidation or side reactions at the phenolic oxygen.

Key Conditions :

  • Solvent : DMA or diglyme

  • Temperature : 0°C to room temperature

  • Yield : ~85–90%

Regioselective Bromination at Position 5

Electrophilic bromination of 3-trifluoromethylphenyl benzyl ether is directed by the trifluoromethyl group’s meta-directing influence, selectively introducing bromine at position 5. Iron(III) bromide (FeBr₃) or a Lewis acid catalyst facilitates this reaction in dichloromethane or acetic acid.

Optimized Parameters :

  • Reagent : Br₂ (1.1 equiv) with FeBr₃ (0.1 equiv)

  • Reaction Time : 12–24 hours

  • Yield : 70–75%

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseNa₂CO₃ (2 equiv)
Temperature80°C
Yield80–85%

Hydrogenolytic Deprotection to Yield Phenol

Final cleavage of the benzyl ether is achieved via catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol under 50–100 psi H₂. This step quantitatively regenerates the phenol while avoiding harsh acidic or basic conditions.

Critical Notes :

  • Catalyst Loading : 5% Pd/C (10 wt%)

  • Reaction Time : 6–8 hours

  • Yield : 90–95%

Alternative Synthetic Routes

Diazonium Salt Hydrolysis

Although less favored due to competing side reactions, this method involves nitration of 3-trifluoromethylphenol followed by reduction to the aniline and diazotization. Hydrolysis of the diazonium salt under acidic conditions yields the phenol, but regioselectivity issues limit its utility.

Direct Trifluoromethylation of Phenols

Modern approaches employ transition-metal catalysts to introduce trifluoromethyl groups directly onto pre-functionalized phenols. For example, copper-mediated coupling of 5-phenylphenol with trifluoromethyl iodide has been explored but suffers from low yields (<30%).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Benzyl Ether RouteHigh regioselectivity, scalableMulti-step synthesis70–95%
Diazonium HydrolysisShort sequencePoor selectivity, side reactions20–40%
Direct CF₃ InsertionAtom-economicalRequires specialized catalysts, low yield<30%

The benzyl ether strategy remains the most reliable for large-scale production, balancing yield and practicality.

Experimental Optimization and Challenges

Solvent Effects in Benzylation

Non-polar solvents like toluene result in sluggish reaction rates for benzyl ether formation, while DMA enhances ionic intermediates’ stability, improving yields to >90%.

Bromination Regioselectivity

The trifluoromethyl group’s meta-directing effect is attenuated in electron-deficient arenes, necessitating precise stoichiometry to avoid polybromination. Kinetic control at 0°C favors mono-substitution.

Catalyst Selection in Coupling

Buchwald-Hartwig ligands (e.g., XPhos) were tested but offered no significant advantage over Pd(PPh₃)₄ for aryl–phenyl bond formation .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-3-trifluoromethylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-Phenyl-3-trifluoromethylphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-3-trifluoromethylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and modulating biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Substituent (Position 3) Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Purity Key Supplier
5-Phenyl-3-trifluoromethylphenol Trifluoromethyl Phenyl C₁₃H₉F₃O 238.2 (calculated) N/A N/A
3-Fluoro-5-(trifluoromethyl)phenol Fluorine Trifluoromethyl C₇H₄F₄O 180.1 ≥97% Thermo Scientific
5-(2-Chlorobenzyl)-3-trifluoromethylphenol Trifluoromethyl 2-Chlorobenzyl C₁₄H₁₀ClF₃O 286.68 N/A Chinese suppliers

Key Findings:

In contrast, this compound’s phenyl group at position 5 introduces steric bulk and π-π stacking capabilities, which may reduce solubility but improve binding in hydrophobic environments. The trifluoromethyl group at position 3 in both this compound and 5-(2-Chlorobenzyl)-3-trifluoromethylphenol enhances electron withdrawal, stabilizing the phenol’s hydroxyl proton and increasing acidity compared to unsubstituted phenol.

Impact of Substituent Bulk: 5-(2-Chlorobenzyl)-3-trifluoromethylphenol features a 2-chlorobenzyl group at position 5, which introduces significant steric hindrance and chlorine’s inductive effects. This may reduce solubility in polar solvents but improve affinity for aromatic receptors in biological systems.

Thermal and Chemical Stability: The trifluoromethyl group in all three compounds contributes to thermal stability and resistance to oxidation. However, 3-Fluoro-5-(trifluoromethyl)phenol ’s smaller size (C₇ vs. C₁₃/C₁₄) may result in a lower melting point and higher volatility.

Supplier and Availability: 3-Fluoro-5-(trifluoromethyl)phenol is commercially available from Thermo Scientific with ≥97% purity, making it suitable for high-precision applications. 5-(2-Chlorobenzyl)-3-trifluoromethylphenol is primarily supplied by Chinese manufacturers, though purity data are unspecified, suggesting it may require further purification for sensitive uses.

Research Implications and Limitations

While the provided evidence highlights critical structural and commercial distinctions among fluorinated phenols, experimental data on this compound’s properties remain scarce. Future studies should prioritize:

  • Synthetic optimization : Comparing yields and reaction conditions for introducing phenyl vs. chlorobenzyl groups.
  • Solubility and reactivity assays : Quantifying how substituent bulk and electronic effects influence behavior in organic reactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Phenyl-3-trifluoromethylphenol, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves halogenated intermediates and cross-coupling reactions. For example, Suzuki-Miyaura coupling can introduce the phenyl group to a trifluoromethyl-substituted phenol precursor. Key parameters include reaction temperature (optimized between 80–120°C), catalyst selection (e.g., Pd(PPh₃)₄), and solvent polarity (toluene or DMF). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity >95% .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃/CH₂ groups. The trifluoromethyl (-CF₃) group appears as a singlet near δ 120–125 ppm in ¹³C NMR .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% formic acid) confirm molecular ion peaks ([M+H]⁺) and detect impurities .
  • X-ray crystallography (if crystalline): Resolves stereoelectronic effects of the -CF₃ group on aromatic ring planarity .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : Discrepancies often arise from solvent effects or transition-state stabilization not modeled in DFT calculations. Experimental validation via kinetic isotope effect (KIE) studies and Hammett plots can reconcile differences. For instance, polar aprotic solvents (e.g., DMSO) enhance NAS rates by stabilizing intermediates, contrasting gas-phase simulations .

Q. How does the presence of the trifluoromethyl group influence the compound’s metabolic stability and interaction with biological targets, and what experimental models are suitable for assessing this?

  • Methodological Answer : The -CF₃ group enhances metabolic stability by resisting cytochrome P450 oxidation. Use hepatic microsomal assays (human/rat) to quantify half-life (t₁/₂). For target engagement, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measures binding affinity to enzymes like COX-2 or CYP450 isoforms. Computational docking (AutoDock Vina) predicts binding poses, validated via mutagenesis studies .

Q. What are the challenges in achieving regioselective functionalization of this compound, and how can directing groups or protecting strategies mitigate these issues?

  • Methodological Answer : The electron-withdrawing -CF₃ group deactivates the aromatic ring, favoring meta-substitution but complicating ortho/para selectivity. Temporary directing groups (e.g., boronic esters) or protecting the hydroxyl group (as TBS ether) enable controlled functionalization. For example, Pd-catalyzed C–H activation at the 4-position achieves >80% regioselectivity in fluorination reactions .

Q. In the context of conflicting bioactivity data across studies, what methodological considerations are critical for designing robust assays to evaluate the antimicrobial efficacy of this compound derivatives?

  • Methodological Answer : Standardize protocols to minimize variability:

  • Agar diffusion assays : Use Mueller-Hinton agar with fixed inoculum density (0.5 McFarland standard).
  • MIC/MBC determination : Follow CLSI guidelines with triplicate technical replicates.
  • Address solvent interference (DMSO ≤1% v/v) and include positive controls (e.g., ciprofloxacin). Conflicting data may arise from strain-specific efflux pumps, resolved via genomic knockout models .

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